![molecular formula C21H24N6O B5524628 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5524628.png)

4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives, which share structural similarities with the compound , involves several strategic steps to construct the heterocyclic core. A review covering selected synthetic papers between 2000 and 2021 outlines various methodologies employed in crafting such scaffolds, highlighting the versatility and the wide applicability of these heterocycles in biological activities and secondary applications like corrosion inhibition (Kobak & Akkurt, 2022).

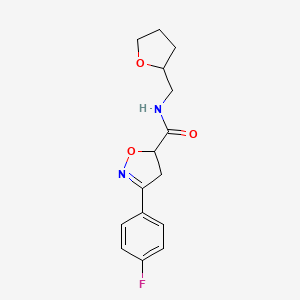

Molecular Structure Analysis

Molecular structure analysis of compounds like 4-(4,5-Dimethyl-1H-imidazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine often involves investigating the arrangement of atoms within the molecule and how this configuration imparts certain chemical properties and reactivities. Studies on similar compounds highlight the importance of the imidazole and pyrimidine cores in binding with biological targets, indicating the crucial role of molecular architecture in determining biological activity (Scior et al., 2011).

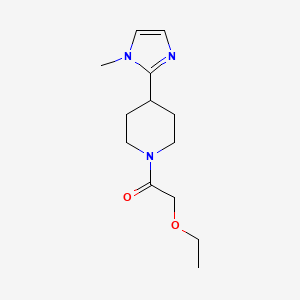

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are significantly influenced by their structural elements. The imidazole and pyrimidine rings, for instance, are known for their participation in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions, which are pivotal in the synthesis of numerous bioactive molecules. The synthesis and functionalization of imidazo[1,2-a]pyridines, as a closely related example, demonstrate the compound's potential for drug development due to its potent medicinal properties (Shankar et al., 2023).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

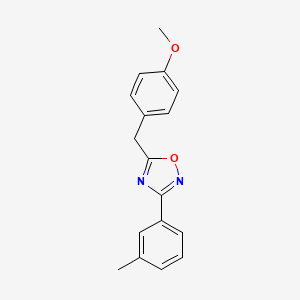

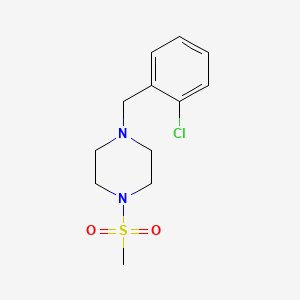

The compound is involved in the synthesis of novel derivatives showing potential biological activities. Researchers have developed various synthetic routes to create analogs and derivatives of this compound, leveraging its structural framework for targeting specific biological pathways. For instance, the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives demonstrated antiproliferative activity against human cancer cell lines, indicating the potential of this compound as a scaffold for anticancer agents (Mallesha et al., 2012). Similarly, novel imidazo[1,2-a]pyridine-3-carboxamide derivatives bearing different linkers, including the piperazin-1-yl moiety, were synthesized, showing considerable activity against drug-sensitive/resistant MTB strains (Lv et al., 2017).

Antimicrobial and Antiproliferative Activities

A significant area of research is the evaluation of this compound and its derivatives for antimicrobial and antiproliferative activities. The synthesized derivatives have been tested against various bacterial and fungal strains, showing excellent antibacterial and antifungal activities in some cases (Rajkumar et al., 2014). This highlights the potential of such compounds in developing new antimicrobial agents to combat resistant strains of microorganisms.

Antineoplastic and Anticancer Activities

Research has also focused on exploring the antineoplastic and anticancer activities of derivatives of this compound. The antiproliferative activity against various cancer cell lines suggests the potential of these compounds as anticancer agents. For example, certain derivatives have shown selective inhibition of cancer cell growth, providing a basis for further investigation into their therapeutic applications (Aeluri et al., 2015).

Molecular Modeling and Mechanistic Studies

Molecular modeling and mechanistic studies have been conducted to understand the interaction of these compounds with biological targets. For instance, the inactivation of human CYP2D6 by certain derivatives highlights the importance of molecular structure in determining the biological activity and potential drug interactions (Livezey et al., 2012).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[4-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-2-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O/c1-16-17(2)27(15-24-16)20-13-19(22-14-23-20)25-8-10-26(11-9-25)21(28)12-18-6-4-3-5-7-18/h3-7,13-15H,8-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVFEYVZNUXTJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[(3-{[4-(carboxymethoxy)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5524551.png)

![2-(1,2-benzisoxazol-3-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5524556.png)

![6-(3-chlorobenzyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524572.png)

amine hydrochloride](/img/structure/B5524574.png)

![2-[(2-nitro-2-phenylvinyl)thio]pyridine](/img/structure/B5524582.png)

![2-{2-[(benzylamino)carbonothioyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5524599.png)

![1,9-dimethyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5524612.png)

![3,3-dimethyl-11-(2-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5524635.png)

![6-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5524636.png)